Fmoc-D-Orn(Boc)(Boc)-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, D-ornithine with two tert-butoxycarbonyl (Boc) protecting groups, and glycine with an amide group. This structure makes it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 typically involves the following steps:
Protection of D-Ornithine: D-Ornithine is protected with two Boc groups to prevent unwanted reactions during subsequent steps.
Fmoc Protection: The amino group of D-Ornithine is protected with an Fmoc group.
Coupling with Glycine: The protected D-Ornithine is then coupled with glycine, which is also protected with an amide group.
The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. This is typically achieved using reagents like piperidine for Fmoc removal and TFA (trifluoroacetic acid) for Boc removal.
Coupling Reactions: The compound can participate in coupling reactions to form longer peptide chains. Common reagents include HBTU, DIC, and bases like DIPEA.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Boc Removal: TFA in dichloromethane (DCM).
Coupling: HBTU or DIC in the presence of DIPEA.
Major Products
The major products formed from these reactions are the deprotected amino acids and the extended peptide chains, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of complex peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-D-Orn(Boc)(Boc)-Gly-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions to occur. Once the protecting groups are removed, the free amino acids can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Orn(Boc)-OH: Similar structure but with only one Boc group.
Fmoc-Orn(Boc)-OH: Contains L-ornithine instead of D-ornithine.
Fmoc-D-Trp(Boc)-OH: Contains tryptophan instead of ornithine.
Uniqueness
Fmoc-D-Orn(Boc)(Boc)-Gly-NH2: is unique due to its dual Boc protection on D-ornithine and the presence of glycine with an amide group, making it highly versatile in peptide synthesis.
Properties
Molecular Formula |
C27H34N4O6 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-5-[(2-amino-2-oxoethyl)amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C27H34N4O6/c1-27(2,3)37-25(34)29-14-8-13-22(24(33)30-15-23(28)32)31-26(35)36-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H2,28,32)(H,29,34)(H,30,33)(H,31,35)/t22-/m1/s1 |
InChI Key |
NCYJICKDLVRXCC-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)NCC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.